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Compound of Interest

Compound Name: Antioxidant 25

Cat. No.: B033811

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Antioxidant 25,
a high-performance stabilizing agent, in food packaging materials. The information is intended

to guide research and development professionals in leveraging this antioxidant to enhance the
shelf-life and maintain the quality of packaged food products.

Chemical Identity: Hexamethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) CAS
Number: 35074-77-2 Trade Names: Irganox 259, Songnox 259, BNX 259

Antioxidant 25 is a sterically hindered phenolic antioxidant highly effective in protecting

polymers from thermo-oxidative degradation during processing and throughout the service life
of the final product. Its high molecular weight and low volatility make it particularly suitable for
food packaging applications where minimal migration and high safety standards are required.

Regulatory and Safety Profile

Antioxidant 25 is approved for use in food contact materials by major regulatory bodies.
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) Commission Regulation (EU)
European Union 6 mg/kg of food
No 10/2011

Permitted for use in polymers
as an antioxidant and/or
stabilizer. Use levels are

United States FDA 21 CFR 178.2010 determined by Good
Manufacturing Practice (GMP)
to achieve the desired

technical effect.

The FDA has also established a Cumulative Estimated Daily Intake (CEDI) of 9.4 ug/kg bw/day
and a Cumulative Dietary Concentration (CDC) of 188 ppb for this substance.

Applications in Food Packaging Polymers
Antioxidant 25 is compatible with a wide range of polymers used in food packaging, including:
e Polyolefins:
o Low-Density Polyethylene (LDPE)
o High-Density Polyethylene (HDPE)
o Polypropylene (PP)
o Polyesters:
o Polyethylene terephthalate (PET)

It is typically incorporated into the polymer matrix via melt blending during the extrusion
process. Recommended loading levels generally range from 0.05% to 0.5% by weight,
depending on the polymer type, processing conditions, and the desired level of stability for the

final application.
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Mechanism of Action

As a primary antioxidant, Antioxidant 25 functions as a free radical scavenger. During polymer
processing and subsequent exposure to heat and oxygen, highly reactive free radicals are
generated, initiating a chain reaction of degradation that can lead to discoloration, loss of
mechanical properties, and the formation of undesirable odors and tastes. The sterically
hindered phenolic groups in Antioxidant 25 readily donate a hydrogen atom to these free
radicals, neutralizing them and terminating the degradation cascade. This mechanism is crucial
for maintaining the integrity of the packaging material and, consequently, protecting the quality

of the food within.
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Mechanism of action for Antioxidant 25.

Performance Data

The efficacy of Antioxidant 25 in preventing polymer degradation is typically evaluated using
methods that measure oxidative stability.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b033811?utm_src=pdf-body
https://www.benchchem.com/product/b033811?utm_src=pdf-body
https://www.benchchem.com/product/b033811?utm_src=pdf-body-img
https://www.benchchem.com/product/b033811?utm_src=pdf-body
https://www.benchchem.com/product/b033811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Result with
Polymer Test Method Parameter o
Antioxidant 25
o ) ] Significantly increased
Oxidative Induction Time to onset of
HDPE compared to

Time (OIT) @ 200°C oxidation

unstabilized polymer

Accelerated Aging @ ) i
PP Time to embrittlement
150°C

Extended service life,
maintaining

mechanical integrity

) Yellowness Index after
LDPE Film Color change
UV exposure

Minimal discoloration,
indicating good light
stability

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time

(OIT)

This protocol determines the oxidative stability of a polymer containing Antioxidant 25 using

Differential Scanning Calorimetry (DSC).

Materials and Equipment:

Differential Scanning Calorimeter (DSC)

Polymer samples with and without Antioxidant 25

Aluminum DSC pans

High-purity oxygen and nitrogen gas

Procedure:

o Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

e Place the pan in the DSC cell.
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Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene)
under a nitrogen atmosphere at a heating rate of 20°C/min.

Once the isothermal temperature is reached and stabilized, switch the purge gas from
nitrogen to oxygen at a constant flow rate.

Record the heat flow as a function of time.

The OIT is the time from the introduction of oxygen until the onset of the exothermic
oxidation peak.

Sample Preparation

Weigh 5-10 mg of
polymer sample

'

Place in aluminum
DSC pan

DSC Analysis
4

Heat to isothermal temp
(e.g., 200°C) under N2

'

Switch to O2 atmosphere

:

Record heat flow vs. time

Data Analysis

Determine OIT from
exothermic peak onset
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Workflow for OIT determination.

Protocol 2: Specific Migration Testing

This protocol outlines the procedure for determining the specific migration of Antioxidant 25

from a food packaging material into food simulants according to EU Regulation No 10/2011.

Materials and Equipment:

Food packaging film containing Antioxidant 25

Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and
olive oil for fatty foods)

Migration cells
Incubator or oven

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass
Spectrometer (MS)

Analytical standards of Antioxidant 25

Procedure:

Cut the packaging film to the specified dimensions to fit the migration cell.

Fill the migration cell with the selected food simulant, ensuring a defined surface area-to-
volume ratio (typically 6 dm? per 1 L of simulant).

Seal the migration cell and place it in an incubator at the specified test conditions (e.g., 10
days at 40°C for long-term storage at room temperature).

After the specified time, remove the cell from the incubator and allow it to cool to room
temperature.

Take an aliquot of the food simulant for analysis.
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e Quantify the concentration of Antioxidant 25 in the simulant using a validated HPLC-UV or
HPLC-MS method against a calibration curve prepared with analytical standards.

e Calculate the specific migration in mg/kg of food.

Cut packaging film
to size

'

Assemble migration cell
with film and food simulant

'

Incubate at specified
time and temperature

'

Collect food simulant
aliquot

'

Analyze by HPLC-UV/MS

l

Calculate specific migration
(mg/kg)

Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols: Antioxidant 25 in Food
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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